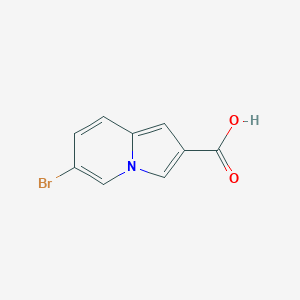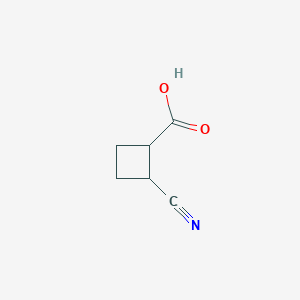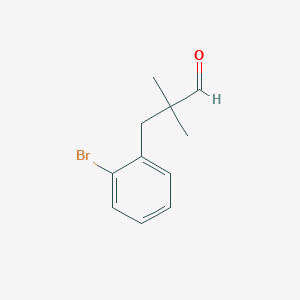
3-(2-溴苯基)-2,2-二甲基丙醛
描述
The compound “3-(2-Bromophenyl)-2,2-dimethylpropanal” likely contains a bromophenyl group attached to a dimethylpropanal group. This suggests that it might be used in organic synthesis, given the reactivity of the aldehyde group and the potential for the bromine to be substituted in a reaction .
Molecular Structure Analysis
The molecular structure of this compound would likely show the bromophenyl group and the dimethylpropanal group connected by a carbon-carbon bond .Chemical Reactions Analysis
The bromine in the bromophenyl group could potentially be substituted in a reaction, and the aldehyde group in the dimethylpropanal could be involved in various reactions such as nucleophilic addition .Physical and Chemical Properties Analysis
Based on its structure, “3-(2-Bromophenyl)-2,2-dimethylpropanal” would likely be a solid at room temperature .科学研究应用
合成和化学反应
研究表明二甲基亚砜 (DMSO) 在促进 3-芳基 2,3-二溴丙酸酯还原消除为肉桂酸酯中是有效的,产生高质量的肉桂酸酯衍生物。此过程涉及脱溴途径,这与 3-苯基 2,3-二卤代丙酸酯尤其相关,导致 3-苯基丙烯酸酯衍生物。该研究强调了 DMSO 在这些转化中作为亲核试剂和溴清除剂的双重作用,为这些反应的机理方面提供了有价值的见解 (Wei Li 等人,2007)。
环境影响
另一个感兴趣的领域是溴酚 (BrPs) 的环境影响及其使用高锰酸钾 [Mn(VII)] 进行处理。对几种 BrPs 的氧化动力学和溴化聚合产物潜在形成的研究突出了在水处理中使用 Mn(VII) 的担忧。该研究为溴化产物在水处理过程中的反应性和归宿提供了重要的见解,强调了了解这些反应以减轻潜在环境风险的重要性 (Jin Jiang 等人,2014)。
分子合成和药物发现
在药物发现领域,合成具有潜在抗真菌特性的新化合物是值得注意的。例如,衍生自卤代苯基的化合物已显示出对一系列致病酵母菌和霉菌的显着体外活性,突出了它们作为新型抗真菌剂的潜力。这些发现为利用溴苯基衍生物的独特化学性质开发治疗真菌感染的新药提供了途径 (V. Buchta 等人,2004)。
作用机制
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm cross-coupling, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used in sm cross-coupling reactions, which are key in the synthesis of various organic compounds .
Result of Action
The compound’s potential role in sm cross-coupling reactions suggests it could be instrumental in the formation of carbon–carbon bonds, a fundamental process in organic chemistry .
安全和危害
生化分析
Biochemical Properties
3-(2-Bromophenyl)-2,2-dimethylpropanal plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions can lead to the modulation of reactive oxygen species levels within cells, thereby influencing cellular redox states .
Cellular Effects
The effects of 3-(2-Bromophenyl)-2,2-dimethylpropanal on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, it can activate the p53 signaling pathway, leading to increased expression of pro-apoptotic genes and inhibition of cell proliferation . Additionally, 3-(2-Bromophenyl)-2,2-dimethylpropanal affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting ATP production and overall cellular energy balance .
Molecular Mechanism
At the molecular level, 3-(2-Bromophenyl)-2,2-dimethylpropanal exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, 3-(2-Bromophenyl)-2,2-dimethylpropanal can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
The effects of 3-(2-Bromophenyl)-2,2-dimethylpropanal change over time in laboratory settings. Initially, the compound is stable and exerts its biochemical effects consistently. Over extended periods, it may undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 3-(2-Bromophenyl)-2,2-dimethylpropanal can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of 3-(2-Bromophenyl)-2,2-dimethylpropanal vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce significant biochemical and physiological changes, including oxidative stress and inflammation . Toxic effects, such as liver and kidney damage, have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
3-(2-Bromophenyl)-2,2-dimethylpropanal is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, such as glucose and lactate, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-(2-Bromophenyl)-2,2-dimethylpropanal is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its lipophilicity, allowing it to readily cross lipid bilayers and accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of 3-(2-Bromophenyl)-2,2-dimethylpropanal is crucial for its activity and function. It has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, such as the nucleus, where it can interact with DNA and transcription factors .
属性
IUPAC Name |
3-(2-bromophenyl)-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-11(2,8-13)7-9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUKVDGFFWGTSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


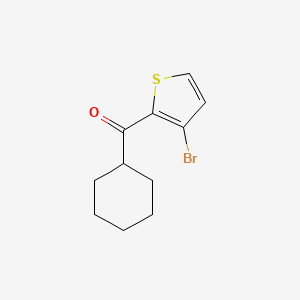
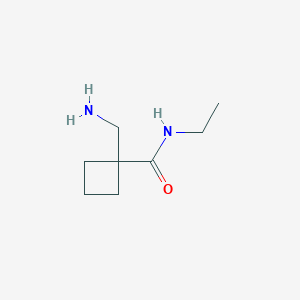
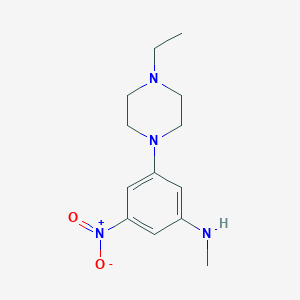
![4-[(3-Methoxycyclohexyl)oxy]pyrimidin-2-amine](/img/structure/B1380283.png)

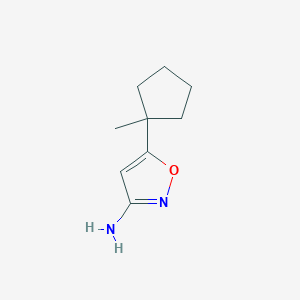
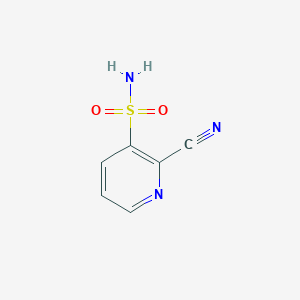
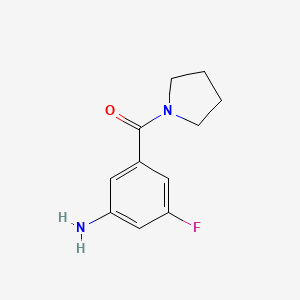
![{3-[3-(Dimethylamino)propoxy]pyridin-4-yl}methanamine](/img/structure/B1380290.png)

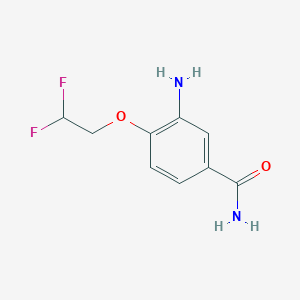
![4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1380293.png)
